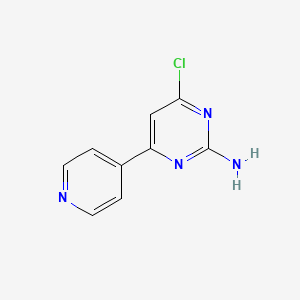

2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine

概要

説明

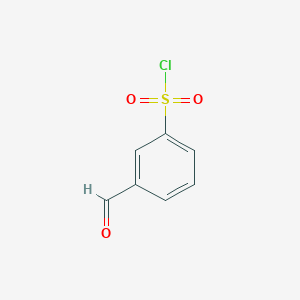

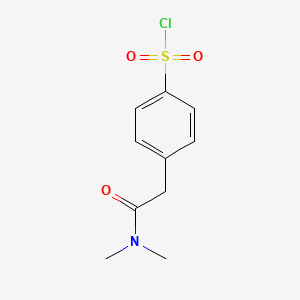

2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine is a type of pyrimidine, which is an aromatic heterocyclic compound. Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Pyrimidines can be synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chlorine atom and an amino group, which contribute to its unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 129.55, and it appears as a solid form . The melting point is between 155-160 °C (dec.) .科学的研究の応用

Synthesis and Anti-inflammatory Activities

Pyrimidines are known for their diverse pharmacological effects, including anti-inflammatory properties. They inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The anti-inflammatory effects of pyrimidines are attributed to these inhibitory actions, making them potent anti-inflammatory agents. Research developments have focused on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives, providing a foundation for new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Catalysis and Selectivity Enhancement

The role of pyrimidine derivatives in enhancing selectivity and inhibitory activity for specific kinase inhibitors has been highlighted. For instance, modifications to the pyrimidine ring have been shown to improve both inhibitory activity and selectivity for p38 mitogen-activated protein kinase over other kinases. This includes the introduction of side chains and substituents that optimize binding selectivity and potency, demonstrating the importance of pyrimidine derivatives in the design of selective kinase inhibitors (Scior et al., 2011).

Optical Sensors and Bio-imaging

Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds find applications in the synthesis of optical sensors for bio-imaging and detection, owing to their biological and medicinal relevance. The use of pyrimidine-based optical sensors in recent literature underscores their potential in developing advanced imaging and sensing technologies (Jindal & Kaur, 2021).

Anticancer Research

Pyrimidine scaffolds have shown significant anticancer potential across various studies and patent literature. Their ability to interact with diverse enzymes, targets, and receptors underlines their versatility as anticancer agents. The structure of these compounds, along with their IC50 values and target interactions, provides a promising avenue for the development of novel anticancer therapies (Kaur et al., 2014).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives are integral to the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is crucial for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Research on luminescent small molecules and chelate compounds containing quinazoline or pyrimidine rings highlights their applications in photo- and electroluminescence, demonstrating their value in the creation of advanced optoelectronic materials (Lipunova et al., 2018).

Safety and Hazards

将来の方向性

While the specific future directions for 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are not mentioned in the search results, there are several research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

作用機序

Target of Action

The primary targets of 2-Amino-4-chloro-6-(pyridin-4-yl)pyrimidine are Cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial in regulating the cell cycle, transcription, and neuronal function .

Mode of Action

This compound acts as a dual inhibitor of CDK6 and CDK9 . It binds to these kinases, inhibiting their activity and thus disrupting the cell cycle and transcription processes . This results in the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

The compound’s action primarily affects the cell cycle and transcription pathways . By inhibiting CDK6 and CDK9, it disrupts the progression of the cell cycle and the transcription of certain genes, leading to cell cycle arrest and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . By inhibiting CDK6 and CDK9, it disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. For instance, it is recommended to be stored in a dark place, sealed, and at room temperature . Its solubility in different solvents can also affect its bioavailability and efficacy .

特性

IUPAC Name |

4-chloro-6-pyridin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c10-8-5-7(13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMQZMRAYFNAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Butylthio)propyl]amine](/img/structure/B3143610.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B3143616.png)

acetate](/img/structure/B3143639.png)

![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)

![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)